molecular formula C19H25N3O5S B2989874 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 893926-04-0

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2989874
CAS No.: 893926-04-0
M. Wt: 407.49
InChI Key: CGJWUVOVQWWOAY-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H25N3O5S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-5-26-13-6-8-14(9-7-13)27-10-17(23)20-18-15-11-28(24,25)12-16(15)21-22(18)19(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJWUVOVQWWOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 377.5 g/mol

Structural Features

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the ethoxyphenoxy group may enhance its solubility and bioavailability.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit lipid oxidation, which is crucial in preventing atherosclerosis .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamideTBDInhibition of lipid peroxidation
BO-6530.2Scavenging free radicals

Enzyme Inhibition

Preliminary studies suggest that N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in conditions like diabetes and obesity.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Thieno[3,4-c]pyrazole derivatives have been studied for their ability to inhibit bacterial growth through disruption of cell wall synthesis.

Case Studies

  • Study on Lipid Peroxidation : A study using ApoE knockout mice demonstrated that thieno[3,4-c]pyrazole derivatives significantly reduced markers of lipid peroxidation when included in the diet .
  • Enzyme Inhibition Study : In vitro assays showed that similar compounds could inhibit key metabolic enzymes by binding to their active sites, suggesting a pathway for further research into metabolic disorders.

Research Findings and Implications

The biological activity of N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide highlights its potential as a therapeutic agent. Its antioxidant properties may contribute to cardiovascular health by mitigating oxidative stress. Moreover, its enzyme inhibition capabilities open avenues for treating metabolic diseases.

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